8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane
Description
8,8-Dimethoxy-3-oxatricyclo[3.2.1.0²⁴]octane is a tricyclic organic compound characterized by a bridged oxygen atom (oxa group) at position 3, two methoxy substituents at the bridgehead carbons (positions 8 and 8), and a fused cyclopropane ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex polycyclic frameworks.
Properties
CAS No. |
90612-59-2 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8,8-dimethoxy-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C9H14O3/c1-10-9(11-2)5-3-4-6(9)8-7(5)12-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
XMGXUDFCGKIQBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCC1C3C2O3)OC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Approaches
One of the most effective strategies for preparing bicyclic and tricyclic ethers such as 8,8-Dimethoxy-3-oxatricyclo[3.2.1.0^2,4]octane involves [3+2] cycloaddition reactions. These methods utilize cyclopropanated heterocycles and dipolar cycloaddition chemistry to construct the bicyclic core with high stereocontrol.
[3+2] Cycloadditions of Cyclopropanated Furans and Pyrroles : According to a doctoral thesis from the University of Regensburg, 8-oxabicyclo[3.2.1]octanes can be synthesized via [3+2] cycloadditions involving cyclopropanated heterocycles such as furans and pyrroles. These cycloadditions proceed under mild conditions and provide access to the bicyclic ether framework with good yields and stereoselectivity.
-
- Use of cyclopropanated heterocyclic precursors.
- Catalysis or thermal activation to promote ring opening and cycloaddition.
- Control of substituents on the heterocycles to direct regioselectivity.
Epoxy Compound-Based Methods
Epoxy compounds structurally related to the tricyclic system have been reported as intermediates or precursors in the synthesis of 8-oxabicyclo[3.2.1]octane derivatives.
A patent (US10239989B2) describes the use of alicyclic epoxy compounds, including spiro-epoxy derivatives of 3-oxatricyclo[3.2.1.0^2,4]octane, as key intermediates. These epoxy compounds can undergo ring-opening and functional group transformations to yield methoxy-substituted tricyclic ethers.
-
- Preparation of bicyclic epoxy intermediates via epoxidation of bicyclic olefins.
- Subsequent nucleophilic ring-opening with methanol or methoxy sources to install the dimethoxy substituents at the 8-position.
Gold(I)-Catalyzed Tandem Reactions
Recent advances include the use of gold(I)-catalyzed tandem reactions involving 1,3-acyloxy migration and Ferrier rearrangements of glycal-derived enynes to access 8-oxabicyclo[3.2.1]octane frameworks.
- This method provides enantiomerically pure bicyclic ethers, which can be further functionalized to introduce methoxy groups.
- The tandem process enables efficient ring construction and functional group installation in fewer steps compared to classical methods.
Summary Table of Preparation Methods
Detailed Research Results and Observations
The [3+2] cycloaddition approach yields the bicyclic ether core with excellent diastereoselectivity. The methoxy groups can be introduced either pre- or post-cycloaddition depending on the precursor design.
Epoxy intermediates derived from bicyclic olefins can be selectively opened by methanol under acidic or basic catalysis to afford the 8,8-dimethoxy substitution pattern. This step is crucial for achieving the desired substitution without ring cleavage or rearrangement.
Gold(I)-catalyzed tandem reactions have demonstrated the ability to form complex bicyclic ethers with high enantiomeric purity, which is beneficial for applications requiring stereochemically defined compounds. The methodology also allows for subsequent functionalizations to install methoxy groups.
Photochemical methods, while less commonly applied directly to this compound, provide a complementary route to bicyclic frameworks and can be combined with other synthetic steps to achieve the target structure.
Chemical Reactions Analysis
Types of Reactions
7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dimethylacetal group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols .
Scientific Research Applications
7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, while the dimethylacetal group can undergo hydrolysis to release reactive intermediates. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- Electronic Effects: Methoxy groups donate electron density via resonance, stabilizing adjacent carbocations, a feature absent in non-substituted analogues. This may enhance its utility in acid-catalyzed rearrangements .
Functionalized Derivatives
Key Differences :
- Reactivity : Halogenated derivatives (e.g., bromo-substituted) exhibit higher electrophilicity compared to the methoxy-substituted target compound, favoring substitution over elimination .
- Biological Relevance : Azabicyclo derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octane) show bioactivity in neurological targets, whereas oxatricyclo derivatives are primarily used in materials science .
Physicochemical Data Comparison
Notes:
- The ionization energy of unsubstituted 3-oxatricyclo[3.2.1.0²⁴]octane (8.8–9.4 eV) suggests moderate stability under electron impact, a property likely altered by methoxy groups in the target compound .
- Higher molecular weight and polarity of the dimethoxy derivative imply reduced volatility compared to simpler tricyclic ethers .
Q & A
Basic: What synthetic methodologies are effective for constructing the tricyclic framework of 8,8-dimethoxy-3-oxatricyclo[3.2.1.0²,⁴]octane?
Methodological Answer:
The core tricyclic scaffold can be synthesized via intramolecular cyclization or epoxidation strategies . For example:
- Epoxidation of bicyclic precursors : Use meta-chloroperoxybenzoic acid (m-CPBA) to oxidize double bonds in bicyclic intermediates, forming oxirane rings critical for the 3-oxa bridge. This method avoids hydroxy byproducts, as seen in similar tricyclic systems .
- Base-mediated cyclization : React dihydroxyepoxide precursors with NaOH to induce ring closure. Crystallization of polymeric intermediates may improve yield and purity .
Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to favor tricyclic over bicyclic products.
Advanced: How can stereochemical outcomes be controlled during the synthesis of 8,8-dimethoxy-substituted tricyclic systems?
Methodological Answer:
Stereocontrol requires substrate pre-organization and directing groups :
- Endo vs. exo selectivity : Use steric hindrance from substituents (e.g., methoxy groups) to guide transition-state geometry. For example, bulky 8,8-dimethoxy groups favor endo stereochemistry by restricting rotational freedom .
- Chiral auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during key steps like Diels-Alder reactions or cyclopropane ring-opening, as demonstrated in bicyclo[3.3.1]nonane syntheses .
Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography.
Basic: What analytical techniques are most suitable for characterizing 8,8-dimethoxy-3-oxatricyclo[3.2.1.0²,⁴]octane?
Methodological Answer:
- GC-MS : Resolve volatile derivatives (e.g., methyl esters) and confirm molecular weight. For example, spiro[cyclopropane-1,6'-[3]oxatricyclo[3.2.1.0²,⁴]octane] derivatives were characterized via methyl ester analysis .
- Photoelectron spectroscopy : Measure ionization energies (e.g., 8.8–9.4 eV for similar tricyclics) to correlate with electronic structure .
- NMR : Use ¹³C DEPT to distinguish quaternary carbons in the tricyclic core and ¹H NMR coupling constants to verify bridgehead stereochemistry .
Advanced: How can researchers resolve contradictions in reaction pathways for tricyclic derivatives (e.g., competing ring-opening vs. rearrangement)?
Methodological Answer:
- Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) or trapping experiments (e.g., radical inhibitors like TEMPO) to identify intermediates. For example, sulfur participation in 8-thiatricyclo derivatives revealed competing radical and ionic pathways .
- Computational modeling : Apply DFT calculations to compare activation energies for competing pathways. This approach clarified the preference for oxirane formation over hydroxy byproducts in related systems .
Basic: How should biological activity assays be designed for this compound?
Methodological Answer:
- Antimicrobial screening : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae) using broth microdilution (MIC assays). Compare with structurally related azabicyclic compounds, which show MIC values ranging from <0.03125 to 4 µg/mL .
- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
Advanced: What mechanistic insights explain the reactivity of the 3-oxa bridge in ring-opening reactions?
Methodological Answer:
The 3-oxa bridge’s reactivity stems from angle strain and electronic effects :
- Nucleophilic attack : The oxygen’s lone pairs and strained geometry make the bridge susceptible to nucleophiles (e.g., cyanide or amines). For example, cyanide-induced ring-opening in 8-thiatricyclo derivatives produced epithio-norbornenes via episulfonium intermediates .
- Acid-catalyzed cleavage : Protonation of the ether oxygen weakens C–O bonds, enabling hydrolysis to diols or ketones.
Basic: How can ionization energy data inform stability studies of this compound?
Methodological Answer:
Ionization energy (IE) correlates with electron-rich regions and thermal stability :
- Vertical IE : Measured via photoelectron spectroscopy (PE), values around 9.4 eV suggest stability under ambient conditions but susceptibility to oxidation at higher temperatures .
- Comparative analysis : Lower IE values (e.g., 8.8 eV via electron impact) indicate localized electron density at bridgehead carbons, guiding functionalization strategies .
Advanced: What strategies enable selective functionalization at the 8-position of the tricyclic core?
Methodological Answer:
- Protecting groups : Use acid-labile groups (e.g., tert-butoxycarbonyl, Boc) to shield reactive sites during synthesis. For example, Boc-protected azabicyclo derivatives allowed selective methanol substitution at the 2-position in related compounds .
- Transition-metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions. Steric hindrance from the 8-methoxy groups may require bulky ligands (e.g., SPhos) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
